Cas no 80126-53-0 (H-Phe(2-Me)-OH)

H-Phe(2-Me)-OH structure
H-Phe(2-Me)-OH structure
Product Name:H-Phe(2-Me)-OH
Número CAS:80126-53-0
MF:C10H13NO2
Megavatios:179.215722799301
MDL:MFCD00044971
CID:60186
PubChem ID:2761493
Update Time:2025-11-05

H-Phe(2-Me)-OH Propiedades químicas y físicas

Nombre e identificación

    • L-2-Methylphe
    • 2-Methylphenyl-L-alanine
    • 2-Methyl-L-phenylalanine
    • (S)-2-Amino-3-(o-tolyl)propanoic acid
    • 2-Methy-L-Phenylalanine
    • L-2-METHYLPHENYLALANINE
    • H-Phe(2-Me)-OH
    • (2S)-2-Amino-3-(2-methylphenyl)propanoic acid
    • L-2-ME-PHE-OH
    • Phenylalanine, 2-methyl-
    • 2-Methylphenylalanine
    • (2S)-2-amino-3-(o-tolyl)propanoic acid
    • (2S)-2-azanyl-3-(2-methylphenyl)propanoic acid
    • DL-2-METHYLPHENYLALANINE
    • NHBKDLSKDKUGSB-VIFPVBQESA-N
    • L-2-methylphenylalanine, AldrichCPR
    • KM2016
    • AK
    • (S)-2-AMINO-3-O-TOLYLPROPANOIC ACID
    • PS-12169
    • CHEMBL3808775
    • A839846
    • 80126-53-0
    • J-300416
    • AC-5866
    • L-2-Methylphenylalanine (H-L-Phe(2-Me)-OH)
    • Dl-2'-methylphenylalanine hydrochloride
    • MFCD00044971
    • AKOS012010208
    • HY-W016555
    • DTXSID60945564
    • EN300-199907
    • CS-W017271
    • N10801
    • L-2-Methyl Phenylalanine
    • SCHEMBL43865
    • 2-Methyl-L-phenylalanine (ACI)
    • (S)-2-Amino-3-o-tolylpropionic acid
    • L-2′-Methylphenylalanine
    • MDL: MFCD00044971
    • Renchi: 1S/C10H13NO2/c1-7-4-2-3-5-8(7)6-9(11)10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13)/t9-/m0/s1
    • Clave inchi: NHBKDLSKDKUGSB-VIFPVBQESA-N
    • Sonrisas: C(C1C=CC=CC=1C)[C@H](N)C(=O)O

Atributos calculados

  • Calidad precisa: 179.09469
  • Masa isotópica única: 179.095
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 2
  • Recuento de receptores de enlace de hidrógeno: 3
  • Recuento de átomos pesados: 13
  • Cuenta de enlace giratorio: 3
  • Complejidad: 182
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Xlogp3: -1.2
  • Superficie del Polo topológico: 63.3
  • Carga superficial: 0

Propiedades experimentales

  • Color / forma: 白色粉末。
  • Denso: 1.165
  • Punto de fusión: No data available
  • Punto de ebullición: No data available
  • Punto de inflamación: No data available
  • índice de refracción: 1.561
  • PSA: 63.32
  • Logp: 1.95300
  • Disolución: 未确定。
  • Presión de vapor: No data available

H-Phe(2-Me)-OH PrecioMás >>

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80126-53-0 97%
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abcr
AB165754-1 g
L-2-Methylphenylalanine (H-L-Phe(2-Me)-OH); .
80126-53-0
1g
€80.40 2023-06-23
abcr
AB165754-5 g
L-2-Methylphenylalanine (H-L-Phe(2-Me)-OH); .
80126-53-0
5g
€125.10 2023-06-23
abcr
AB165754-10 g
L-2-Methylphenylalanine (H-L-Phe(2-Me)-OH); .
80126-53-0
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€172.80 2023-06-23

H-Phe(2-Me)-OH Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Ammonium hydroxide Solvents: Dimethylformamide ,  Water ;  pH 7, 38 °C
1.2 Catalysts: Amidase ;  24 h, pH 7, 38 °C
Referencia
Synthesis and resolution of N-BOC-2-methyl-L-phenylalanine, N-BOC-3-methyl-L-phenylalanine and N-BOC-4-methyl-L-phenylalanine isomers
Li, Xiao-Hui; et al, Gaodeng Xuexiao Huaxue Xuebao, 2008, 29(7), 1363-1366

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  5 h, 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
2.1 Solvents: Toluene ;  5 h, 110 °C
3.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  5 h, 0 °C
3.2 Reagents: Sodium bicarbonate Solvents: Water
4.1 Reagents: Ammonium hydroxide Solvents: Dimethylformamide ,  Water ;  pH 7, 38 °C
4.2 Catalysts: Amidase ;  24 h, pH 7, 38 °C
Referencia
Synthesis and resolution of N-BOC-2-methyl-L-phenylalanine, N-BOC-3-methyl-L-phenylalanine and N-BOC-4-methyl-L-phenylalanine isomers
Li, Xiao-Hui; et al, Gaodeng Xuexiao Huaxue Xuebao, 2008, 29(7), 1363-1366

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Sodium Solvents: Ethanol ;  30 h, 110 °C
1.2 5 h, 110 °C
2.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  5 h, 0 °C
2.2 Reagents: Sodium bicarbonate Solvents: Water
3.1 Solvents: Toluene ;  5 h, 110 °C
4.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  5 h, 0 °C
4.2 Reagents: Sodium bicarbonate Solvents: Water
5.1 Reagents: Ammonium hydroxide Solvents: Dimethylformamide ,  Water ;  pH 7, 38 °C
5.2 Catalysts: Amidase ;  24 h, pH 7, 38 °C
Referencia
Synthesis and resolution of N-BOC-2-methyl-L-phenylalanine, N-BOC-3-methyl-L-phenylalanine and N-BOC-4-methyl-L-phenylalanine isomers
Li, Xiao-Hui; et al, Gaodeng Xuexiao Huaxue Xuebao, 2008, 29(7), 1363-1366

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Sodium hydroxide ,  Carboxypeptidase A Solvents: Water
Referencia
Synthesis, resolution and characterization of ring substituted phenylalanines and tryptophans
Porter, John; et al, International Journal of Peptide & Protein Research, 1987, 30(1), 13-21

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Ammonia Catalysts: Aminomutase, phenylalanine 2,3- Solvents: Water ;  24 h, pH 10, 30 °C
1.2 5 min, 99 °C
Referencia
Phenylalanine Aminomutase-Catalyzed Addition of Ammonia to Substituted Cinnamic Acids: A Route to Enantiopure α- and β-Amino Acids
Szymanski, Wiktor; et al, Journal of Organic Chemistry, 2009, 74(23), 9152-9157

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Trifluoroacetic anhydride Solvents: Trifluoroacetic acid
2.1 Reagents: Sodium hydroxide ,  Carboxypeptidase A Solvents: Water
Referencia
Synthesis, resolution and characterization of ring substituted phenylalanines and tryptophans
Porter, John; et al, International Journal of Peptide & Protein Research, 1987, 30(1), 13-21

Métodos de producción 7

Condiciones de reacción
Referencia
Synthesis of L-phenylalanine analogs by Rhodotorula glutinis. Bioconversion of cinnamic acids derivatives
Renard, G.; et al, Biotechnology Letters, 1992, 14(8), 673-8

Métodos de producción 8

Condiciones de reacción
1.1 Catalysts: Aspartate aminotransferase
Referencia
Application of Escherichia coli aspartate transaminase to amino acid synthesis
Baldwin, Jack E.; et al, Tetrahedron Letters, 1987, 28(32), 3745-6

Métodos de producción 9

Condiciones de reacción
1.1 Catalysts: Phenylalanine ammonia-lyase Solvents: Water ;  16 h, pH 10, 30 °C
1.2 Reagents: Methanol
Referencia
Mapping the Hydrophobic Substrate Binding Site of Phenylalanine Ammonia-Lyase from Petroselinum crispum
Nagy, Emma Z. A.; et al, ACS Catalysis, 2019, 9(9), 8825-8834

Métodos de producción 10

Condiciones de reacción
1.1 Catalysts: Piperidine Solvents: Pyridine ;  6 h, 80 °C; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water
2.1 Catalysts: Phenylalanine ammonia-lyase Solvents: Water ;  16 h, pH 10, 30 °C
2.2 Reagents: Methanol
Referencia
Mapping the Hydrophobic Substrate Binding Site of Phenylalanine Ammonia-Lyase from Petroselinum crispum
Nagy, Emma Z. A.; et al, ACS Catalysis, 2019, 9(9), 8825-8834

Métodos de producción 11

Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  5 h, 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
2.1 Reagents: Ammonium hydroxide Solvents: Dimethylformamide ,  Water ;  pH 7, 38 °C
2.2 Catalysts: Amidase ;  24 h, pH 7, 38 °C
Referencia
Synthesis and resolution of N-BOC-2-methyl-L-phenylalanine, N-BOC-3-methyl-L-phenylalanine and N-BOC-4-methyl-L-phenylalanine isomers
Li, Xiao-Hui; et al, Gaodeng Xuexiao Huaxue Xuebao, 2008, 29(7), 1363-1366

Métodos de producción 12

Condiciones de reacción
1.1 Solvents: Toluene ;  5 h, 110 °C
2.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  5 h, 0 °C
2.2 Reagents: Sodium bicarbonate Solvents: Water
3.1 Reagents: Ammonium hydroxide Solvents: Dimethylformamide ,  Water ;  pH 7, 38 °C
3.2 Catalysts: Amidase ;  24 h, pH 7, 38 °C
Referencia
Synthesis and resolution of N-BOC-2-methyl-L-phenylalanine, N-BOC-3-methyl-L-phenylalanine and N-BOC-4-methyl-L-phenylalanine isomers
Li, Xiao-Hui; et al, Gaodeng Xuexiao Huaxue Xuebao, 2008, 29(7), 1363-1366

Métodos de producción 13

Condiciones de reacción
1.1 Reagents: Hydrogen bromide Solvents: Water
2.1 Reagents: Trifluoroacetic anhydride Solvents: Trifluoroacetic acid
3.1 Reagents: Sodium hydroxide ,  Carboxypeptidase A Solvents: Water
Referencia
Synthesis, resolution and characterization of ring substituted phenylalanines and tryptophans
Porter, John; et al, International Journal of Peptide & Protein Research, 1987, 30(1), 13-21

Métodos de producción 14

Condiciones de reacción
1.1 Reagents: Sodium ethoxide Solvents: Ethanol
1.2 Solvents: Ethanol
1.3 Reagents: 2-Fluorobenzyl bromide
2.1 Reagents: Hydrogen bromide Solvents: Water
3.1 Reagents: Trifluoroacetic anhydride Solvents: Trifluoroacetic acid
4.1 Reagents: Sodium hydroxide ,  Carboxypeptidase A Solvents: Water
Referencia
Synthesis, resolution and characterization of ring substituted phenylalanines and tryptophans
Porter, John; et al, International Journal of Peptide & Protein Research, 1987, 30(1), 13-21

H-Phe(2-Me)-OH Raw materials

H-Phe(2-Me)-OH Preparation Products

H-Phe(2-Me)-OH Proveedores

Tiancheng Chemical (Jiangsu) Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
(CAS:80126-53-0)L-2-甲基苯丙氨酸
Número de pedido:LE2469700
Estado del inventario:in Stock
Cantidad:25KG,200KG,1000KG
Pureza:99%
Información sobre precios actualizada por última vez:Friday, 20 June 2025 12:39
Precio ($):discuss personally
Correo electrónico:18501500038@163.com
Proveedores recomendados
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:80126-53-0)L-2-甲基苯丙氨酸
LE2469700
Pureza:99%
Cantidad:25KG,200KG,1000KG
Precio ($):Informe